molecular formula C28H22N2O6 B11395895 N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11395895
M. Wt: 482.5 g/mol
InChI Key: DEQBNDCQMSCUMZ-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran and chromene rings, followed by the introduction of the methoxyphenyl and carbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and chromene derivatives, such as:

Uniqueness

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H22N2O6

Molecular Weight

482.5 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H22N2O6/c1-15-12-20-21(31)14-24(35-23(20)13-16(15)2)27(32)30-25-19-6-4-5-7-22(19)36-26(25)28(33)29-17-8-10-18(34-3)11-9-17/h4-14H,1-3H3,(H,29,33)(H,30,32)

InChI Key

DEQBNDCQMSCUMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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